(R)-Tetrahydro-2H-pyran-2-carbaldehyde
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Overview
Description
®-Tetrahydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C6H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is notable for its use in various chemical syntheses and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-Tetrahydro-2H-pyran-2-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of ®-Tetrahydro-2H-pyran-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods: In an industrial setting, the production of ®-Tetrahydro-2H-pyran-2-carbaldehyde may involve catalytic hydrogenation of the corresponding carboxylic acid or ester. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions: ®-Tetrahydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-Tetrahydro-2H-pyran-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products:
Oxidation: ®-Tetrahydro-2H-pyran-2-carboxylic acid.
Reduction: ®-Tetrahydro-2H-pyran-2-methanol.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
®-Tetrahydro-2H-pyran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting metabolic and infectious diseases.
Industry: ®-Tetrahydro-2H-pyran-2-carbaldehyde is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of ®-Tetrahydro-2H-pyran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to modify the activity of these biomolecules, leading to changes in cellular processes and metabolic pathways.
Comparison with Similar Compounds
(S)-Tetrahydro-2H-pyran-2-carbaldehyde: The enantiomer of ®-Tetrahydro-2H-pyran-2-carbaldehyde, which has similar chemical properties but different biological activities due to its chiral nature.
Tetrahydro-2H-pyran-2-carboxylic acid: A structurally related compound that differs by having a carboxylic acid group instead of an aldehyde group.
Tetrahydro-2H-pyran-2-methanol: The reduced form of ®-Tetrahydro-2H-pyran-2-carbaldehyde, containing a hydroxyl group instead of an aldehyde group.
Uniqueness: ®-Tetrahydro-2H-pyran-2-carbaldehyde is unique due to its specific chiral configuration and the presence of an aldehyde group, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H10O2 |
---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2R)-oxane-2-carbaldehyde |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2/t6-/m1/s1 |
InChI Key |
XEZQLSOFXLPSJR-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CCO[C@H](C1)C=O |
Canonical SMILES |
C1CCOC(C1)C=O |
Origin of Product |
United States |
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